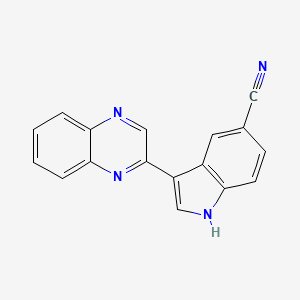

3-Quinoxalin-2-yl-1H-indole-5-carbonitrile

Description

Properties

IUPAC Name |

3-quinoxalin-2-yl-1H-indole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10N4/c18-8-11-5-6-14-12(7-11)13(9-19-14)17-10-20-15-3-1-2-4-16(15)21-17/h1-7,9-10,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBTAOLMQXGJCCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C3=CNC4=C3C=C(C=C4)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Quinoxalin-2-yl)-1H-indole-5-carbonitrile (CAS 1314446-43-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectroscopic characterization of 3-(Quinoxalin-2-yl)-1H-indole-5-carbonitrile, identified by CAS number 1314446-43-9. While specific biological activity for this compound is not extensively documented in publicly available literature, the known pharmacological importance of the quinoxaline and indole scaffolds suggests its potential as a molecule of interest for further investigation. This document collates the available data, including a detailed experimental protocol for its synthesis and presents a clear visualization of the synthetic workflow.

Chemical and Physical Properties

The compound with CAS number 1314446-43-9 is chemically named 3-(Quinoxalin-2-yl)-1H-indole-5-carbonitrile. It is a heterocyclic compound featuring a quinoxaline moiety linked to an indole ring at the 3-position, with a nitrile group substituted at the 5-position of the indole.

Table 1: Physical and Chemical Properties of 3-(Quinoxalin-2-yl)-1H-indole-5-carbonitrile

| Property | Value | Source |

| Appearance | Pale yellow solid | [1] |

| Melting Point | 331-335 °C | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of the synthesized compound. The following data has been reported:

Table 2: Spectroscopic Data for 3-(Quinoxalin-2-yl)-1H-indole-5-carbonitrile

| Spectroscopy | Wavenumber (cm⁻¹)/Chemical Shift (δ ppm) | Source |

| Infrared (IR) (KBr) | 3439 (N-H), 2220 (C≡N) | [1] |

| ¹H NMR (DMSO-d₆) | 12.23 (brs, 1H, NH), 9.20 (s, 1H, Ar-CH), 9.02 (s, 1H, Ar-CH), 7.94 (d, J = 7.8 Hz, 1H, Ar-CH), 7.65-7.57 (m, 3H, Ar-CH), 7.41 (d, J = 7.8 Hz, 1H, Ar-CH), 7.31-7.29 (m, 2H, Ar-CH) | [1] |

Synthesis

Synthetic Workflow

The synthesis of 3-(Quinoxalin-2-yl)-1H-indole-5-carbonitrile is achieved through a condensation reaction between a substituted 1,2-phenylenediamine and an indole-based α-ketoaldehyde. The workflow can be visualized as follows:

Caption: Synthetic pathway for 3-(Quinoxalin-2-yl)-1H-indole-5-carbonitrile.

Experimental Protocol

The synthesis is a multi-step process starting from indole-5-carbonitrile. The following protocol is a generalized procedure based on the synthesis of similar indole-based quinoxalines[1].

Step 1: Synthesis of 2-(5-cyano-1H-indol-3-yl)-2-oxoacetyl chloride

-

To a solution of indole-5-carbonitrile in anhydrous ether, add oxalyl chloride dropwise at 0 °C.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure to obtain the crude acid chloride, which can be used in the next step without further purification.

Step 2: Synthesis of 2-(5-cyano-1H-indol-3-yl)-2-oxoacetaldehyde

-

Dissolve the crude 2-(5-cyano-1H-indol-3-yl)-2-oxoacetyl chloride in ethyl acetate.

-

To this solution, add tributyltin hydride (HSnBu₃) dropwise.

-

Stir the reaction mixture at room temperature. The resulting aldehyde is unstable and should be used immediately in the next step.

Step 3: Synthesis of 3-(Quinoxalin-2-yl)-1H-indole-5-carbonitrile

-

To the freshly prepared solution of 2-(5-cyano-1H-indol-3-yl)-2-oxoacetaldehyde, add a solution of 1,2-phenylenediamine in a suitable solvent (e.g., ethanol).

-

Add a catalytic amount of a base (e.g., piperidine or pyridine).

-

Reflux the reaction mixture for several hours until the reaction is complete.

-

Cool the reaction mixture to room temperature, and collect the precipitated solid by filtration.

-

Wash the solid with a suitable solvent (e.g., ethanol) and dry to afford the pure 3-(Quinoxalin-2-yl)-1H-indole-5-carbonitrile.

Biological Activity and Potential Applications

While no specific biological studies for 3-(Quinoxalin-2-yl)-1H-indole-5-carbonitrile have been found, the constituent quinoxaline and indole moieties are well-established pharmacophores present in numerous biologically active compounds.

-

Quinoxaline Derivatives: These compounds are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidepressant properties. Some quinoxaline derivatives act as kinase inhibitors and receptor antagonists.

-

Indole Derivatives: The indole nucleus is a core structural component in many natural and synthetic molecules with significant biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.

Given the combination of these two privileged scaffolds, 3-(Quinoxalin-2-yl)-1H-indole-5-carbonitrile represents a promising candidate for screening in various biological assays to explore its therapeutic potential. Further research is warranted to elucidate its pharmacological profile and mechanism of action.

Future Directions

To fully characterize the potential of 3-(Quinoxalin-2-yl)-1H-indole-5-carbonitrile, the following studies are recommended:

-

Comprehensive Physicochemical Profiling: Determination of solubility in various solvents, pKa, and lipophilicity (logP).

-

Crystallographic Studies: Single-crystal X-ray diffraction to determine the precise three-dimensional structure.

-

In Vitro Biological Screening: Evaluation of its activity in a broad range of assays, including but not limited to, anticancer cytotoxicity screens, antimicrobial assays, and enzyme inhibition panels (e.g., kinase inhibition).

-

Mechanism of Action Studies: If significant biological activity is identified, further experiments to elucidate the underlying molecular mechanism and identify potential cellular targets would be crucial.

Conclusion

This technical guide has summarized the currently available information on 3-(Quinoxalin-2-yl)-1H-indole-5-carbonitrile (CAS 1314446-43-9). While the data on its biological properties are limited, the synthetic route is established, and its structural characteristics are partially described. The presence of the quinoxaline and indole moieties suggests that this compound is a valuable subject for further investigation in the field of drug discovery and development.

References

The Biological Versatility of Quinoxaline-Indole Compounds: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The fusion of quinoxaline and indole rings has given rise to a class of heterocyclic compounds with a remarkable breadth of biological activities. These hybrid molecules have garnered significant interest in medicinal chemistry due to their potential as scaffolds for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the core biological activities of quinoxaline-indole compounds, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and drug development.

Anticancer Activity

Quinoxaline-indole derivatives have demonstrated potent cytotoxic effects against a wide range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes in cancer progression, induction of apoptosis, and disruption of cell cycle regulation.

A significant number of these compounds exert their anticancer effects by targeting receptor tyrosine kinases (RTKs), such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). Inhibition of VEGFR-2 blocks the signaling cascade responsible for angiogenesis, a critical process for tumor growth and metastasis.[1][2] Furthermore, some derivatives have been shown to modulate the PI3K/Akt/mTOR pathway, a crucial signaling network that governs cell survival, proliferation, and apoptosis.[3][4]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected quinoxaline-indole and related quinoxaline derivatives, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

| Compound ID/Reference | Cancer Cell Line | IC50 (µM) | Mechanism of Action/Target |

| Quinoxaline-Triazole Hybrid (Compound 14) [5] | HCT-116 (Colon) | 0.055 | Downregulation of HIF-1α and VEGF |

| Quinoxaline-Triazole Hybrid (Compound 9) [5] | HCT-116 (Colon) | 0.063 | Downregulation of HIF-1α and VEGF |

| Indeno[1,2-b]quinoxaline Derivative (10a) [6] | MDA-MB-231 (Breast) | 0.87 | Topoisomerase I and II inhibition, Apoptosis induction |

| Indeno[1,2-b]quinoxaline Derivative (10a) [6] | PC-3 (Prostate) | 0.82 | Topoisomerase I and II inhibition, Apoptosis induction |

| Indeno[1,2-b]quinoxaline Derivative (10a) [6] | Huh-7 (Liver) | 0.64 | Topoisomerase I and II inhibition, Apoptosis induction |

| 3-Arylaminoquinoxaline-2-carboxamide (6be) [4] | MGC-803 (Gastric) | Not specified | Inhibition of PI3K/Akt/mTOR pathway, p53 activation |

| Quinoxaline-bisarylurea (Compound VIIIc) [7][8] | HCT-116 (Colon) | 2.5 | Apoptosis induction |

| N-(phenyl)-3-(quinoxalin-2-ylamino) benzamide (XVa) [7] | HCT-116 (Colon) | 4.4 | Not specified |

| N-(phenyl)-3-(quinoxalin-2-ylamino) benzamide (XVa) [7] | MCF-7 (Breast) | 5.3 | Not specified |

| Quinoxaline-2(1H)-one Derivative (11g) [9] | HCT-116 (Colon) | 2.40 | VEGFR-2 Inhibition |

| Quinoxaline-2(1H)-one Derivative (11g) [9] | HepG-2 (Liver) | 4.50 | VEGFR-2 Inhibition |

| Quinoxaline-2(1H)-one Derivative (11e) [9] | HCT-116 (Colon) | 4.19 | VEGFR-2 Inhibition |

| 3-furoquinoxaline carboxamide (7f) [10] | MCF-7 (Breast) | 3.57 | VEGFR-2 Inhibition, Apoptosis induction |

| 3-furoquinoxaline carboxamide (7f) [10] | HCT-116 (Colon) | 4.28 | VEGFR-2 Inhibition, Apoptosis induction |

Antimicrobial Activity

The quinoxaline-indole scaffold is also a promising framework for the development of new antimicrobial agents. These compounds have shown activity against a variety of pathogenic bacteria and fungi. The mechanism of their antimicrobial action is believed to involve the inhibition of essential microbial enzymes or disruption of the cell membrane.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) and EC50 values for selected quinoxaline derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

| Compound ID/Reference | Microorganism | MIC (µg/mL) | EC50 (µg/mL) |

| Quinoxaline Derivative [11] | Methicillin-Resistant Staphylococcus aureus (MRSA) | 4 | - |

| Quinoxaline 1,4-di-N-oxide (N-09) [12] | Nocardia brasiliensis CECT3052 | < 0.06 | - |

| Quinoxaline 1,4-di-N-oxide (N-05, N-09, N-13) [12] | Clinical isolates of N. brasiliensis | ≤ 1 | - |

| Quinoxaline Derivative (5j) [13] | Rhizoctonia solani (fungus) | - | 8.54 |

| Quinoxaline Derivative (5t) [13] | Rhizoctonia solani (fungus) | - | 12.01 |

| Quinoxaline Derivative (5k) [13] | Acidovorax citrulli (bacterium) | - | Good activity reported |

| Symmetrically disubstituted quinoxaline (2d, 3c) [14] | Escherichia coli | 8 | - |

| Symmetrically disubstituted quinoxaline (2d, 3c, 4, 6a) [14] | Bacillus subtilis | 16 | - |

| Pentacyclic quinoxaline (10) [14] | Candida albicans (fungus) | 16 | - |

| Pentacyclic quinoxaline (10) [14] | Aspergillus flavus (fungus) | 16 | - |

Antiviral Activity

Quinoxaline-indole derivatives have emerged as a promising class of antiviral agents, with activity reported against a range of DNA and RNA viruses.[2] Their mechanisms of action can vary, from inhibiting viral entry and replication to modulating the host's immune response. For instance, some indoloquinoxaline compounds have been shown to inhibit the replication of Herpes Simplex Virus (HSV) by potentially interfering with viral DNA synthesis.[9][10]

Quantitative Antiviral Activity Data

The following table summarizes the antiviral activity of selected quinoxaline-indole and related quinoxaline derivatives, with EC50 values representing the concentration required to inhibit 50% of the viral effect.

| Compound ID/Reference | Virus | Cell Line | EC50 (µM) |

| B-220 (indolo-(2,3-b)quinoxaline derivative) [9][10] | Herpes Simplex Virus Type 1 (HSV-1) | Various | 1 - 5 |

| B-220 (indolo-(2,3-b)quinoxaline derivative) [10] | Cytomegalovirus (CMV) | Various | 1 - 5 |

| B-220 (indolo-(2,3-b)quinoxaline derivative) [10] | Varicella-Zoster Virus (VZV) | Various | 1 - 5 |

| Quinoxaline Derivative (Compound 7) [6] | Coxsackievirus B4 (CVB4) | Vero-76 | 1.5 |

| Quinoxaline Derivative (Compound 6) [6] | Coxsackievirus B4 (CVB4) | Vero-76 | 1.7 |

| Quinoxaline Derivative [6] | Coxsackievirus B3 (CVB3) | Vero-76 | 2 - 3 |

| Quinoxaline Derivative (Compound 19) | Human Immunodeficiency Virus (HIV-1) | - | 0.0031 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of quinoxaline-indole compounds.

Synthesis of Quinoxaline-Indole Derivatives

General Procedure for the Synthesis of 3-(Indol-2-yl)quinoxalin-2(1H)-ones: [5]

This electrochemical synthesis provides a one-step, catalyst-free method.

-

Electrochemical Setup: An undivided glass beaker (25 mL) is equipped with a graphite plate as the anode and a platinum plate as the cathode.

-

Reaction Mixture: To the beaker, add quinoxalin-2(1H)-one (0.2 mmol), indole (0.3 mmol), n-Bu4NI (0.4 mmol) as the electrolyte, and 10 mL of acetonitrile (MeCN) as the solvent.

-

Electrolysis: The mixture is stirred and electrolyzed at a constant current of 20 mA at room temperature for approximately 3 hours.

-

Work-up: After the reaction is complete (monitored by TLC), the solvent is evaporated under reduced pressure. The residue is then purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the desired 3-(indol-2-yl)quinoxalin-2(1H)-one.

General Procedure for the Synthesis of N-Phenyl-2-(1H-indol-3-yl)quinoxalin-6-amines:

-

Starting Material Synthesis: Synthesize the necessary 2-chloro-6-nitroquinoxaline and 2-(1H-indol-3-yl)-6-nitroquinoxaline intermediates according to established literature procedures.

-

Reduction: Reduce the nitro group of 2-(1H-indol-3-yl)-6-nitroquinoxaline to an amine using a reducing agent such as stannous chloride (SnCl2) in ethanol.

-

Coupling Reaction: The resulting 2-(1H-indol-3-yl)quinoxalin-6-amine is then coupled with a substituted phenyl isocyanate or isothiocyanate in a suitable solvent like dry tetrahydrofuran (THF) to yield the final N-phenyl-2-(1H-indol-3-yl)quinoxalin-6-amine derivatives.

-

Purification: The crude product is purified by recrystallization or column chromatography.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][15]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the quinoxaline-indole compounds (typically in a range from 0.01 to 100 µM) and incubate for 48-72 hours. A vehicle control (e.g., DMSO) should be included.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability versus the compound concentration.

In Vitro Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11]

-

Preparation of Inoculum: Prepare a bacterial or fungal suspension in a suitable broth (e.g., Mueller-Hinton Broth for bacteria) and adjust the turbidity to a 0.5 McFarland standard.

-

Compound Dilution: Prepare a series of two-fold dilutions of the quinoxaline-indole compounds in the broth in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Antiviral Activity: Plaque Reduction Assay

This assay is used to quantify the effect of a compound on the infectivity of a virus.

-

Cell Seeding: Seed a monolayer of susceptible host cells (e.g., Vero cells for HSV-1) in 24-well plates and incubate until confluent.

-

Virus Infection: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units per well) for 1-2 hours.

-

Compound Treatment: Remove the virus inoculum and overlay the cells with a medium containing various concentrations of the quinoxaline-indole compound and a gelling agent (e.g., methylcellulose).

-

Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days for HSV-1).

-

Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: The percentage of plaque reduction is calculated relative to the virus control (no compound). The EC50 value is determined by plotting the percentage of plaque reduction versus the compound concentration.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by quinoxaline-indole compounds.

Conclusion

The quinoxaline-indole scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide array of potent biological activities. The data and protocols presented in this guide underscore the potential of these compounds as leads for the development of novel anticancer, antimicrobial, and antiviral therapeutics. Further research into the structure-activity relationships, optimization of lead compounds, and in vivo efficacy studies are warranted to translate the promising in vitro results into clinical applications. The visualization of the key signaling pathways provides a framework for understanding their mechanisms of action and for designing next-generation compounds with enhanced specificity and efficacy.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient one-step synthesis of 3-(indol-2-yl)quinoxalin-2(1H)-ones via electrochemical oxidative cross-dehydrogenative coupling - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antiherpesvirus activity and mechanism of action of indolo-(2,3-b)quinoxaline and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antiherpesvirus activity and mechanism of action of indolo-(2,3-b)quinoxaline and analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ajgreenchem.com [ajgreenchem.com]

- 15. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of 3-(Quinoxalin-2-yl)-1H-indole-5-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 3-(quinoxalin-2-yl)-1H-indole-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct spectroscopic data for the title compound, this paper presents data for the closely related analogue, 1-methyl-3-(quinoxalin-2-yl)-1H-indole-5-carboxylic acid, to serve as a valuable reference. The structural similarity between these compounds, differing only by a methyl group at the indole nitrogen and a carboxylic acid versus a carbonitrile at the 5-position, allows for insightful comparative analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for 1-methyl-3-(quinoxalin-2-yl)-1H-indole-5-carboxylic acid. These values provide a foundational understanding of the electronic and structural characteristics of the core 3-(quinoxalin-2-yl)-1H-indole scaffold.

Table 1: ¹H NMR Spectroscopic Data for 1-methyl-3-(quinoxalin-2-yl)-1H-indole-5-carboxylic acid

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 12.26 | s | - | 1H, COOH |

| 9.54 | s | - | 1H |

| 9.51 | d | 1.7 | 1H |

| 8.75 | d | 2.8 | 1H |

| 8.08 | dd | 8.4, 1.4 | 1H |

| 8.05 | dd | 8.4, 1.4 | 1H |

| 7.90 | dd | 8.3, 1.9 | 1H |

| 7.85 | td | 7.4, 1.6 | 1H |

| 7.76 - 7.73 | m | - | 1H |

| 7.62 | d | 8.6 | 1H |

| 3.94 | s | - | 3H, N-CH₃ |

Solvent: DMSO-d₆, Frequency: 600 MHz

Table 2: ¹³C NMR Spectroscopic Data for 1-methyl-3-(quinoxalin-2-yl)-1H-indole-5-carboxylic acid [1]

| Chemical Shift (δ) ppm | Assignment |

| 167.7 | COOH |

| 150.8 | C |

| 145.0 | C |

| 142.2 | C |

| 140.2 | C |

| 140.1 | C |

| 131.1 | CH |

| 130.7 | CH |

Solvent: DMSO-d₆, Frequency: 151 MHz[1]

Note: The assignments for the quaternary carbons (C) and methine carbons (CH) in the ¹³C NMR spectrum are based on the provided data. A more detailed assignment would require further spectroscopic experiments such as HSQC and HMBC.

Experimental Protocols

The synthesis of 3-(quinoxalin-2-yl)-1H-indole derivatives can be achieved through a condensation reaction. The following is a general procedure adapted from the synthesis of 1-methyl-3-(quinoxalin-2-yl)-1H-indole-5-carboxylic acid and is expected to be applicable for the synthesis of the title compound with appropriate modifications of the starting indole derivative.

General Synthesis of 3-(Quinoxalin-2-yl)-1H-indole Derivatives [1]

A mixture of the appropriate indole derivative (1.0 equivalent) and quinoxaline (1.0 equivalent) is dissolved in acetonitrile. An acid catalyst, such as hydrochloric acid (1.2 equivalents), is added dropwise to the solution at room temperature. The reaction mixture is then heated to 70 °C and stirred for 24 hours. After cooling to room temperature, the reaction is quenched with water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of 3-(quinoxalin-2-yl)-1H-indole derivatives.

Caption: General workflow for the synthesis and characterization of 3-(quinoxalin-2-yl)-1H-indole derivatives.

References

Potential Therapeutic Targets of Quinoxaline Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline, a heterocyclic compound composed of a benzene ring and a pyrazine ring, serves as a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to their broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the potential therapeutic targets of quinoxaline derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. The information presented herein is intended to support researchers and professionals in the field of drug discovery and development.

Anticancer Activity

Quinoxaline derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide array of cancer cell lines. Their mechanisms of action are diverse, primarily targeting key players in cancer cell proliferation, survival, and angiogenesis.

Key Anticancer Targets

-

Protein Kinases: A significant number of quinoxaline derivatives function as inhibitors of various protein kinases that are crucial for tumor growth and progression. These include Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), Epidermal Growth Factor Receptor (EGFR), and others. By blocking the signaling pathways mediated by these kinases, quinoxaline compounds can inhibit angiogenesis, cell proliferation, and metastasis.[1]

-

Topoisomerase II: Some quinoxaline derivatives have been shown to inhibit topoisomerase II, an enzyme essential for DNA replication and cell division. This inhibition leads to DNA damage and ultimately triggers apoptosis in cancer cells.

-

Histone Deacetylase (HDAC): Certain quinoxaline derivatives act as HDAC inhibitors. HDACs play a critical role in the epigenetic regulation of gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis.

-

Apoptosis Induction: Many quinoxaline derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This is often achieved through the modulation of various signaling pathways that regulate cell survival and death.[2][3]

Quantitative Data: Anticancer Activity of Quinoxaline Derivatives

| Compound | Target | Cell Line | IC50 (µM) | Reference |

| Series of quinoxaline derivatives | VEGFR-2 | - | IC50 as low as 10.27 µM | [1] |

| Quinoxaline-bisarylurea | - | Various | - | [1] |

| Compound VIIIc | - | HCT116 | - | [1] |

| Compound XVa | - | HCT116, MCF-7 | 4.4, 5.3 | [1] |

| (Quinoxalin-2-yl)benzene sulphonamide | - | HepG2 | Potent activity | [1] |

| Compound IV | Topoisomerase II | PC-3 | 2.11 | |

| Compound III | Topoisomerase II | PC-3 | 4.11 | |

| Compound 11 | EGFR, COX-2 | MCF-7, HepG2, HCT-116 | 0.81-2.91 | [4] |

| Compound 13 | EGFR, COX-2 | MCF-7, HepG2, HCT-116 | 0.81-2.91 | [4] |

| Compound 4a | EGFR, COX-2 | MCF-7, HepG2, HCT-116 | 3.21-4.54 | [4] |

| Compound 5 | EGFR, COX-2 | MCF-7, HepG2, HCT-116 | 3.21-4.54 | [4] |

| Compound 10 | - | MKN 45 | 0.073 |

Signaling Pathway: VEGFR-2 Inhibition

Caption: Quinoxaline derivatives inhibit VEGFR-2 signaling, blocking downstream pathways.

Experimental Protocols

MTT Assay for Anticancer Activity

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the quinoxaline derivatives and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.

Antimicrobial Activity

Quinoxaline derivatives have demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.

Key Antimicrobial Targets

-

DNA Gyrase: A primary target for many antibacterial quinoxaline derivatives is DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication. Inhibition of this enzyme leads to the disruption of DNA synthesis and bacterial cell death.

-

Other Mechanisms: While DNA gyrase is a prominent target, other mechanisms may also contribute to the antimicrobial effects of quinoxaline derivatives, including the disruption of cell wall synthesis and interference with other essential metabolic pathways.

Quantitative Data: Antimicrobial Activity of Quinoxaline Derivatives

| Compound | Organism | MIC (µg/mL) | Reference |

| Quinoxaline derivative compound | Methicillin-Resistant Staphylococcus aureus (MRSA) | 1-8 | |

| Compound 5p | S. aureus | 4 | |

| Compound 5p | B. subtilis | 8 | |

| Compounds 5m–5p | MRSA | 8-32 | |

| Compounds 5m–5p | E. coli | 4-32 | |

| Series of quinoxaline derivatives | Various bacteria and fungi | 1.95-125 |

Experimental Workflow: DNA Gyrase Inhibition Assay

Caption: Workflow for assessing DNA gyrase inhibition by quinoxaline derivatives.

Anti-inflammatory Activity

Quinoxaline derivatives possess anti-inflammatory properties, primarily by targeting key mediators of the inflammatory response.

Key Anti-inflammatory Targets

-

Cyclooxygenase (COX): Some quinoxaline derivatives are inhibitors of COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.

-

Nuclear Factor-kappa B (NF-κB): The NF-κB signaling pathway is a central regulator of inflammation. Certain quinoxaline derivatives can inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.

-

p38 Mitogen-Activated Protein Kinase (MAPK): The p38 MAPK pathway is another important signaling cascade involved in the inflammatory response. Inhibition of this pathway by quinoxaline derivatives can lead to a reduction in the production of inflammatory cytokines.

Quantitative Data: COX-2 Inhibitory Activity of Quinoxaline Derivatives

| Compound | IC50 (µM) |

| Compound 13 | 0.46 |

| Compound 11 | 0.62 |

| Compound 5 | 0.83 |

| Compound 4a | 1.17 |

Signaling Pathway: NF-κB Inhibition

Caption: Quinoxaline derivatives can inhibit the NF-κB pathway, reducing inflammation.

Neuroprotective Activity

Quinoxaline derivatives have shown promise in the context of neurodegenerative diseases by targeting mechanisms that contribute to neuronal damage and death.

Key Neuroprotective Targets

-

Acetylcholinesterase (AChE): Inhibition of AChE, the enzyme that breaks down the neurotransmitter acetylcholine, is a key strategy in the treatment of Alzheimer's disease. Several quinoxaline derivatives have been identified as potent AChE inhibitors.[2]

-

Oxidative Stress: Oxidative stress is a major contributor to neuronal damage in various neurodegenerative disorders. Quinoxaline derivatives can exert neuroprotective effects through their antioxidant properties, which may involve the activation of the Nrf2 signaling pathway.

-

Ryanodine Receptors: Modulation of ryanodine receptors, which are intracellular calcium release channels, has been implicated in the neuroprotective effects of some quinoxaline derivatives.[5]

Quantitative Data: Acetylcholinesterase (AChE) Inhibitory Activity of Quinoxaline Derivatives

| Compound | IC50 (µM) | Reference |

| Compound 6c | 0.077 | [2] |

| Quinoxaline (3a) | 13.22 | [2] |

| 2,3-dimethylquinoxaline | 7.25 | [2] |

| 2-phenylquinoxaline (3b) | 50.08 | [2] |

| 6-chloroquinoxaline (4a) | 23.87 | [2] |

| 6-nitroquinoxaline (5a) | 21.31 | [2] |

Signaling Pathway: Nrf2-Mediated Antioxidant Response

References

In-depth Technical Guide: In Silico Modeling of 3-Quinoxalin-2-yl-1H-indole-5-carbonitrile

To: Researchers, Scientists, and Drug Development Professionals

Foreword

This document provides a comprehensive overview of the in silico modeling of 3-Quinoxalin-2-yl-1H-indole-5-carbonitrile. Due to the limited publicly available research on the specific biological activities and computational analysis of this molecule, this guide outlines a robust, hypothetical in silico workflow. The methodologies presented are based on established computational chemistry protocols and analyses of structurally similar quinoxaline and indole derivatives with known biological targets. This guide is intended to serve as a strategic blueprint for initiating and conducting computational research on this and related novel chemical entities.

Introduction to this compound

This compound is a heterocyclic compound featuring a quinoxaline moiety linked to an indole scaffold, with a nitrile group at the 5-position of the indole ring. The quinoxaline and indole nuclei are prevalent in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. The nitrile group can act as a hydrogen bond acceptor or be involved in covalent interactions, potentially influencing the compound's binding affinity and metabolic stability.

Chemical Structure:

Hypothetical In Silico Modeling Workflow

The following sections detail a proposed in silico workflow for the comprehensive characterization of this compound.

Target Identification and Prioritization

Given the pharmacological profiles of similar quinoxaline and indole derivatives, potential biological targets for this compound could include protein kinases, topoisomerases, and viral enzymes. A systematic approach to target identification would involve:

-

Ligand-Based Similarity Searching: Utilizing the compound's structure to search databases like ChEMBL and PubChem for structurally similar compounds with known biological targets.

-

Pharmacophore Modeling: Developing a 3D pharmacophore model based on the key chemical features of the molecule to screen against a library of protein structures.

-

Reverse Docking: Docking the ligand against a large collection of protein binding sites to identify potential off-target and novel interactions.

Molecular Docking

Once high-priority targets are identified, molecular docking simulations can predict the binding conformation and affinity of this compound within the protein's active site.

Experimental Protocol:

-

Protein Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning protonation states.

-

Ligand Preparation: Generate a 3D conformation of the ligand and optimize its geometry using a suitable force field (e.g., MMFF94).

-

Docking Simulation: Define the binding site on the protein and perform docking using software such as AutoDock Vina or Glide.

-

Analysis of Results: Analyze the predicted binding poses, docking scores, and key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).

Hypothetical Docking Results (Example Target: EGFR Kinase Domain)

| Parameter | Value |

| Binding Affinity (kcal/mol) | -9.5 |

| Key Interacting Residues | Met793, Leu718, Val726, Ala743, Lys745 |

| Hydrogen Bonds | Indole N-H with backbone carbonyl of Met793 |

| Hydrophobic Interactions | Quinoxaline ring with Leu718, Val726, Ala743 |

Molecular Dynamics (MD) Simulations

To assess the stability of the predicted protein-ligand complex and to gain insights into its dynamic behavior, MD simulations are crucial.

Experimental Protocol:

-

System Setup: The docked protein-ligand complex is solvated in a periodic box of water molecules, and counter-ions are added to neutralize the system.

-

Minimization and Equilibration: The system is energy-minimized to remove steric clashes, followed by a series of equilibration steps under NVT (constant volume) and NPT (constant pressure) ensembles.

-

Production Run: A production MD simulation is run for an extended period (e.g., 100 ns) to generate a trajectory of the system's atomic motions.

-

Trajectory Analysis: The trajectory is analyzed to calculate Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and to study the persistence of key intermolecular interactions over time.

Hypothetical MD Simulation Results

| Parameter | Observation |

| Protein RMSD | Stable after 10 ns, indicating structural integrity. |

| Ligand RMSD | Remains low, suggesting stable binding within the pocket. |

| Key Interaction Persistence | Hydrogen bond with Met793 maintained for >80% of the simulation time. |

ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound is essential for evaluating its drug-likeness.

Computational Tools:

-

SwissADME: For predicting a wide range of physicochemical properties, pharmacokinetic parameters, and drug-likeness.

-

ProTox-II: For predicting various toxicity endpoints, including hepatotoxicity and carcinogenicity.

Predicted ADMET Properties (Hypothetical)

| Property | Predicted Value | Interpretation |

| Molecular Weight | 270.28 g/mol | Favorable (Lipinski's Rule) |

| LogP | 3.5 | Good lipophilicity |

| H-bond Donors | 1 | Favorable (Lipinski's Rule) |

| H-bond Acceptors | 3 | Favorable (Lipinski's Rule) |

| Blood-Brain Barrier Permeation | No | Low potential for CNS side effects |

| CYP2D6 Inhibition | Yes | Potential for drug-drug interactions |

| Hepatotoxicity | Low risk | Favorable safety profile |

Conclusion and Future Directions

This guide has outlined a comprehensive in silico modeling strategy for the characterization of this compound. The proposed workflow, encompassing target identification, molecular docking, molecular dynamics simulations, and ADMET prediction, provides a solid foundation for investigating the therapeutic potential of this novel compound. The hypothetical data presented herein serves as a template for the types of results that can be expected from such a study.

Future work should focus on the synthesis and in vitro biological evaluation of this compound to validate the computational predictions. The synergy between in silico modeling and experimental testing will be paramount in accelerating the discovery and development of new therapeutic agents based on the quinoxaline-indole scaffold.

The Dawn of a Privileged Scaffold: A Technical Guide to the Discovery and History of Indole-Based Quinoxalines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fusion of the indole nucleus, a ubiquitous motif in biologically active natural products and pharmaceuticals, with the quinoxaline scaffold has given rise to a class of heterocyclic compounds with profound implications for medicinal chemistry.[1] Indole-based quinoxalines have emerged as "privileged scaffolds," demonstrating a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and enzyme-inhibitory properties.[2] This technical guide provides an in-depth exploration of the discovery and historical development of these significant compounds, with a focus on their synthesis, biological evaluation, and mechanisms of action.

Early Discoveries and Synthetic Evolution

The journey into the world of indole-based quinoxalines began with foundational synthetic methodologies that have evolved significantly over time. Early approaches often relied on classical condensation reactions, which, while effective, sometimes faced limitations in terms of yield and reaction conditions.[3]

A pivotal advancement in the synthesis of these compounds has been the advent of metal-catalyzed cross-coupling and cyclization reactions. Notably, palladium-catalyzed methods have proven highly efficient for constructing the intricate fused ring systems of indolo[1,2-a]quinoxalines.[4] More recently, Brønsted acid-mediated strategies have offered a transition metal-free alternative for the selective functionalization of quinoxalines with indoles, opening new avenues for creating diverse molecular architectures.[5]

Experimental Protocols: Foundational Synthetic Methods

This protocol details a highly efficient method for the synthesis of indolo[1,2-a]quinoxaline derivatives.[6]

-

Materials:

-

Substituted 1-(2-aminophenyl)-1H-indoles

-

Alkenes (e.g., acrylates, styrenes)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Copper(II) acetate (Cu(OAc)₂)

-

Sodium acetate (NaOAc)

-

Dimethylformamide (DMF)

-

-

Procedure:

-

To a sealed tube, add the 1-(2-aminophenyl)-1H-indole (0.2 mmol), the alkene (0.4 mmol), Pd(OAc)₂ (10 mol %), Cu(OAc)₂ (2.0 equiv.), and NaOAc (2.0 equiv.).

-

Add DMF (2.0 mL) as the solvent.

-

Seal the tube and heat the reaction mixture at 100 °C for 12 hours.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the Celite pad with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired indolo[1,2-a]quinoxaline.

-

This method provides a direct pathway to indolocarbazole-quinoxaline scaffolds under transition metal-free conditions.[5]

-

Materials:

-

Quinoxaline

-

Indole

-

Hydrochloric acid (HCl)

-

Dichloromethane (DCM)

-

-

Procedure:

-

To a solution of quinoxaline (1.0 equiv) in dichloromethane, add indole (2.2 equiv).

-

To this mixture, add concentrated hydrochloric acid (2.0 equiv) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for the specified time as monitored by TLC.

-

Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the di-substituted product.

-

Biological Activities and Therapeutic Potential

The indole-quinoxaline scaffold has proven to be a fertile ground for the discovery of potent therapeutic agents, particularly in the realm of oncology. These compounds have demonstrated significant activity against a range of cancer cell lines, often acting through the induction of apoptosis and the inhibition of key signaling pathways.

Anticancer Activity and Mechanism of Action

A significant body of research has focused on the anticancer properties of indole-based quinoxalines. Studies have shown that these compounds can induce apoptosis, or programmed cell death, in cancer cells through various mechanisms, including DNA fragmentation and the modulation of apoptotic proteins.[7]

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Indeno[1,2-b]quinoxaline Derivative 10a | MDA-MB-231 (Breast) | 0.87 | [8] |

| PC-3 (Prostate) | 0.82 | [8] | |

| Huh-7 (Liver) | 0.64 | [8] | |

| Quinoxaline-urea analog 84 | Pancreatic Cancer Cells | ~4-fold more potent than parent compound | [9] |

| Indole-aminoquinazoline hybrid 4f | Caco-2 (Colon) | Moderate Activity | [10] |

| Indole-aminoquinazoline hybrid 4g | C3A (Liver) | Significant Activity | [10] |

Experimental Protocols: Key Biological Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[11][12][13][14][15]

-

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Indole-based quinoxaline compounds

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or isopropanol

-

96-well plates

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the indole-based quinoxaline compounds and incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37 °C.

-

Carefully remove the medium and add 150-200 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control cells. The IC₅₀ value is determined as the concentration of the compound that causes 50% inhibition of cell growth.

-

This assay is a hallmark of apoptosis and can be visualized by agarose gel electrophoresis.[7][16][17][18]

-

Materials:

-

Cancer cells treated with indole-based quinoxaline compounds

-

Lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 10 mM EDTA, 0.5% Triton X-100)

-

RNase A (10 mg/mL)

-

Proteinase K (20 mg/mL)

-

Phenol:chloroform:isoamyl alcohol (25:24:1)

-

Ethanol

-

TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)

-

Agarose

-

Ethidium bromide or other DNA stain

-

-

Procedure:

-

Harvest the treated and untreated cells and wash with PBS.

-

Resuspend the cell pellet in lysis buffer and incubate on ice for 30 minutes.

-

Centrifuge at 13,000 rpm for 20 minutes to pellet the cellular debris.

-

Transfer the supernatant containing the fragmented DNA to a new tube.

-

Treat the supernatant with RNase A at 37 °C for 1 hour, followed by Proteinase K at 50 °C for 1-2 hours.

-

Extract the DNA with an equal volume of phenol:chloroform:isoamyl alcohol.

-

Precipitate the DNA from the aqueous phase with two volumes of cold absolute ethanol and 1/10 volume of 3 M sodium acetate (pH 5.2) at -20 °C overnight.

-

Centrifuge to pellet the DNA, wash with 70% ethanol, and air-dry the pellet.

-

Resuspend the DNA in TE buffer.

-

Electrophorese the DNA samples on a 1.5-2% agarose gel containing ethidium bromide.

-

Visualize the DNA fragmentation pattern under UV light. A characteristic ladder of DNA fragments indicates apoptosis.

-

Signaling Pathway Modulation

The therapeutic effects of indole-based quinoxalines are often attributed to their ability to modulate specific signaling pathways that are dysregulated in disease states, particularly in cancer.

Inhibition of Protein Kinases

Many indole-based quinoxalines have been identified as potent inhibitors of various protein kinases, which are critical regulators of cell growth, proliferation, and survival. Key targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Pim kinases, and IκB kinase (IKK).[2][6][9]

| Compound | Target Kinase | IC₅₀ (nM) | Reference |

| Quinoxaline-2-carboxylic acid derivative 1 | Pim-1 | 74 | [2] |

| Quinoxaline-2-carboxylic acid derivative 5c | Pim-1 | < 100 | [19] |

| Pim-2 | < 100 | [19] | |

| Quinoxaline-2-carboxylic acid derivative 5e | Pim-1 | < 100 | [19] |

| Pim-2 | < 100 | [19] | |

| Quinoxaline urea analog 13-197 | IKKβ | - | [9] |

Experimental Protocols: Kinase Inhibition Assays

This protocol describes a typical in vitro kinase assay to determine the inhibitory activity of compounds against VEGFR-2.[17][20][21][22]

-

Materials:

-

Recombinant human VEGFR-2 kinase

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Indole-based quinoxaline compounds

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

-

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, VEGFR-2 enzyme, and the peptide substrate.

-

Add the indole-based quinoxaline compound at various concentrations to the reaction mixture.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30 °C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's protocol.

-

The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

-

This protocol outlines a method for assessing the inhibitory effect of compounds on Pim-1 kinase activity.[2][19]

-

Materials:

-

Recombinant human Pim-1 kinase

-

PIMtide (ARKRRRHPSGPPTA) as a substrate

-

ATP

-

Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

Indole-based quinoxaline compounds

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

-

Procedure:

-

Follow a similar procedure as the VEGFR-2 kinase assay, substituting the specific enzyme, substrate, and any optimized buffer components for Pim-1.

-

The amount of ADP produced is quantified to determine the level of kinase inhibition.

-

Induction of Apoptosis Signaling

Indole-based quinoxalines can trigger the intrinsic pathway of apoptosis, which is regulated by the Bcl-2 family of proteins and culminates in the activation of caspases.

This technique is used to measure the protein levels of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.[9][10][23][24][25]

-

Materials:

-

Cancer cells treated with indole-based quinoxaline compounds

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

-

Procedure:

-

Lyse the treated and untreated cells in RIPA buffer and determine the protein concentration using the BCA assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4 °C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative expression levels of Bax and Bcl-2.

-

This assay measures the activity of key executioner caspases, such as caspase-3 and caspase-7, which are activated during apoptosis.[15][26][27]

-

Materials:

-

Cancer cells treated with indole-based quinoxaline compounds

-

Caspase-Glo® 3/7 Assay System (Promega) or similar

-

96-well opaque-walled plates

-

-

Procedure:

-

Seed cells in a 96-well opaque-walled plate and treat with the compounds as for the MTT assay.

-

After the treatment period, add the Caspase-Glo® 3/7 reagent to each well.

-

Mix gently and incubate at room temperature for 1-2 hours.

-

Measure the luminescence using a plate-reading luminometer.

-

The luminescence signal is proportional to the amount of active caspase-3/7.

-

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways modulated by indole-based quinoxalines.

Experimental Workflow: Synthesis and Biological Evaluation

Caption: General workflow for the synthesis and biological evaluation of indole-based quinoxalines.

Signaling Pathway: Intrinsic Apoptosis

Caption: Intrinsic apoptosis pathway induced by indole-based quinoxalines.

Signaling Pathway: VEGFR-2 Inhibition

Caption: Inhibition of the VEGFR-2 signaling cascade by indole-based quinoxalines.

Signaling Pathway: Pim-1/STAT3 Inhibition

Caption: Targeting the Pim-1/STAT3 signaling axis with indole-based quinoxalines.

Conclusion

The journey of indole-based quinoxalines from their initial synthesis to their current status as promising therapeutic candidates has been marked by significant advancements in synthetic chemistry and a deeper understanding of their biological mechanisms. The versatility of their synthesis and the breadth of their biological activities, particularly in the context of cancer, ensure that these "privileged scaffolds" will remain a focal point of research and development in medicinal chemistry for the foreseeable future. This technical guide serves as a comprehensive resource for professionals in the field, providing the foundational knowledge and detailed methodologies necessary to contribute to the ongoing exploration of this remarkable class of compounds.

References

- 1. commerce.bio-rad.com [commerce.bio-rad.com]

- 2. PathScan® RP Phospho-IKKβ (Ser177/181) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]

- 3. researchgate.net [researchgate.net]

- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Brønsted acid-mediated mono- and di-substitution of quinoxalines with indoles: a pathway to indolocarbazole-quinoxaline scaffolds - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis of indolo [1,2-a]quinoxalines via a Pd-catalyzed regioselective C-H olefination/cyclization sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. PIM1/STAT3 axis: a potential co-targeted therapeutic approach in triple-negative breast cancer - ProQuest [proquest.com]

- 9. ahajournals.org [ahajournals.org]

- 10. researchgate.net [researchgate.net]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. PIM1 inhibitor synergizes the anti-tumor effect of osimertinib via STAT3 dephosphorylation in EGFR-mutant non-small cell lung cancer - Sun - Annals of Translational Medicine [atm.amegroups.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 16. bellbrooklabs.com [bellbrooklabs.com]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. Synthesis of Indolo [1,2-<i>a</i>]Quinoxalines via a Pd-Catalyzed Regioselective C–H Olefination/Cyclization Sequence [ouci.dntb.gov.ua]

- 19. NF-κB - Wikipedia [en.wikipedia.org]

- 20. vincibiochem.it [vincibiochem.it]

- 21. Lumi-Verse™ VEGFR2 (KDR) Kinase Assay Kit | Scientist.com [app.scientist.com]

- 22. biocompare.com [biocompare.com]

- 23. Bcl-2, bax and bcl-xL expression in human sensitive and resistant leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Bcl-2 and Bax expression in thyroid tumours. An immunohistochemical and western blot analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Lipophilicity and Solubility of Quinoxaline-Indole Hybrids

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a focused examination of two critical physicochemical properties of quinoxaline-indole hybrids: lipophilicity and solubility. Understanding these parameters is fundamental in drug discovery, as they significantly influence the pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), and ultimately, the bioavailability and efficacy of a potential drug candidate.[1][2] Quinoxaline and its derivatives are recognized as important heterocyclic compounds with a wide spectrum of biological activities, making their physicochemical characterization essential for further development.[3][4]

Quantitative Data on Physicochemical Properties

The interplay between solubility and lipophilicity is crucial for the drug-likeness of a compound. Quinoxaline-indole hybrids often exhibit a lipophilic nature.[5] Experimental data for a series of novel bioactive hybrid compounds, distinguished by different substituents (-CH3, -F, and -Cl), highlights this relationship. The aqueous solubility for these compounds is generally poor, but it is notably higher in acidic conditions (pH 2.0), which simulate the gastrointestinal tract environment, compared to physiological pH (7.4), which models blood plasma.[5][6]

Below is a summary of experimental data for three distinct quinoxaline-indole hybrids, providing a clear comparison of their solubility and lipophilicity.

Table 1: Experimental Solubility and Lipophilicity of Substituted Quinoxaline-Indole Hybrids at 298.15 K (25 °C)

| Compound ID | Substituent Group | Solubility in Buffer pH 2.0 (mol·L⁻¹) | Solubility in Buffer pH 7.4 (mol·L⁻¹) | Partition Coefficient (logP o/b) in 1-Octanol/Buffer pH 7.4 |

| I | -CH₃ | 1.98 × 10⁻³ | 1.83 × 10⁻⁴ | 2.08 |

| II | -F | 0.99 × 10⁻³ | 0.67 × 10⁻⁴ | 2.21 |

| III | -Cl | 1.34 × 10⁻³ | 1.01 × 10⁻⁴ | 2.39 |

Data sourced from experimental studies on novel bioactive hybrid compounds.[5][6][7]

Experimental Protocols

Accurate determination of lipophilicity and solubility is achieved through standardized experimental methods. The protocols detailed below are commonly employed in pharmaceutical research.

Lipophilicity Determination: Shake-Flask Method (OECD 107)

The partition coefficient (logP), representing the ratio of a compound's concentration in a two-phase system of 1-octanol and water, is a standard measure of lipophilicity. The shake-flask method is the traditional and most reliable technique for its determination.[5][6][7]

Methodology:

-

Preparation of Phases: Prepare mutually saturated solutions of 1-octanol and a relevant aqueous buffer (e.g., pH 7.4 to simulate physiological conditions).

-

Compound Addition: A small, precisely weighed amount of the test compound is dissolved in the more suitable phase (typically 1-octanol for lipophilic compounds).

-

Partitioning: The two phases are combined in a vessel at a fixed volume ratio. The vessel is then agitated (e.g., shaken in an air thermostat) at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 72-75 hours) to ensure equilibrium is reached.[6]

-

Phase Separation: The mixture is centrifuged to achieve a clear separation of the 1-octanol and aqueous layers.

-

Quantification: Aliquots are carefully taken from each phase. The concentration of the compound in each layer is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the 1-octanol phase to the concentration in the aqueous phase. The final value is expressed as its base-10 logarithm (logP).

For compounds with very low aqueous solubility or stability issues, a Reverse-Phase HPLC (RP-HPLC) method can be a more practical and rapid alternative to the shake-flask method.[8][9]

Aqueous Solubility Determination: Kinetic Shake-Flask Method

This method measures how much of a compound dissolves in an aqueous buffer under specific conditions over time.

Methodology:

-

Sample Preparation: An excess amount of the solid test compound is added to a known volume (e.g., 10 mL) of the desired buffer solution (e.g., pH 2.0 or pH 7.4) in a glass tube.[6]

-

Incubation: The tubes are sealed and agitated in a shaker bath at a constant temperature (e.g., 25 °C) for a defined period (e.g., 75 hours) to allow the system to reach equilibrium.[6]

-

Sampling and Filtration: At predetermined time points, an aliquot of the suspension is withdrawn. To remove any undissolved solid, the sample is immediately filtered through a low-binding filter (e.g., 0.22 µm hydrophilic filter).[6]

-

Quantification: The concentration of the dissolved compound in the clear filtrate is quantified using a validated analytical technique, most commonly UV-Vis spectrophotometry or HPLC.

-

Equilibrium Confirmation: Solubility is determined once the measured concentration remains constant over successive time points, indicating that equilibrium has been achieved.

Visualized Workflows and Relationships

Diagrams are essential for visualizing experimental processes and the complex interplay between physicochemical properties.

Caption: Experimental workflow for determining lipophilicity and solubility.

Caption: The balance between lipophilicity and solubility for drug bioavailability.

Conclusion

The development of quinoxaline-indole hybrids as therapeutic agents requires a careful balancing act between lipophilicity and solubility. The experimental data confirm that while these compounds possess a lipophilic character conducive to crossing biological membranes, their poor aqueous solubility can be a significant hurdle for oral absorption.[1][5][6] Strategies to enhance solubility, such as salt formation or the introduction of polar functional groups, without detrimentally reducing lipophilicity are key considerations in the lead optimization process. The methodologies and conceptual frameworks presented in this guide serve as a foundational resource for researchers dedicated to advancing these promising compounds through the drug discovery pipeline.

References

- 1. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Studies on Log Po/w of Quinoxaline di-N-Oxides: A Comparison of RP-HPLC Experimental and Predictive Approaches [mdpi.com]

- 9. Studies on log Po/w of quinoxaline di-N-oxides: a comparison of RP-HPLC experimental and predictive approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architectural Nuances of Quinoxalinone Derivatives: A Deep Dive into Structure-Activity Relationships

A Technical Guide for Drug Discovery Professionals

The quinoxalinone scaffold, a privileged heterocyclic motif, has emerged as a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth exploration of the structure-activity relationships (SAR) of quinoxalinone derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. By dissecting the intricate interplay between chemical structure and biological function, we aim to illuminate the path toward the rational design of novel and potent therapeutic agents. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying biological pathways to facilitate a comprehensive understanding of this versatile chemical class.

Quantitative Structure-Activity Relationship (SAR) Analysis

The biological activity of quinoxalinone derivatives is profoundly influenced by the nature and position of substituents on the core structure. The following tables summarize the quantitative SAR data for various therapeutic targets, providing a comparative overview of the impact of different chemical modifications.

Anticancer Activity

Quinoxalinone derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling pathways and enzymes involved in tumor progression. The SAR studies often focus on substitutions at the N-1, C-3, and C-6/C-7 positions of the quinoxalinone ring.

| Compound ID | Scaffold | R1 (N-1) | R2 (C-3) | R3 (C-6/C-7) | Target Cell Line | IC50 (µM) | Reference |

| 1a | Quinoxalin-2(1H)-one | H | -NH-linker-benzoxazole | H | MCF-7 | - | [1] |

| 8 | Quinoxalin-2(1H)-one | H | -NH-linker-benzoxazole | H | Not Specified | Potent Activity | [1] |

| 17 | Quinoxalin-2(1H)-one | H | -SO2-linker | NO2 (C-7) | A549 | 46.6 ± 7.41 | [1] |

| 17 | Quinoxalin-2(1H)-one | H | -SO2-linker | NO2 (C-7) | HCT-116 | 48 ± 8.79 | [1] |

| 18 | Quinoxalin-2(1H)-one | H | -benzyl-linker | H | MCF-7 | 22.11 ± 13.3 | [1] |

| 24 | Quinoxalin-2(1H)-one | H | o,o-dimethoxyphenyl | H | A375 (Melanoma) | 0.003 | [1] |

| QW12 | Quinoxaline-arylfuran | Not Specified | Not Specified | Not Specified | HeLa | 10.58 | [2] |

Key SAR Insights for Anticancer Activity:

-

A -NH linker at the C-3 position appears to be crucial for activity, while aliphatic linkers tend to decrease potency.[1]

-

The presence of a benzoxazole moiety at the C-2 position enhances anticancer activity.[1]

-

Electron-releasing groups (e.g., -OCH3) on pendant aromatic rings are generally favorable for activity, whereas electron-withdrawing groups (e.g., -F, -NO2) can diminish it.[1]

-

A sulfonyl linker at the C-3 position and an electron-withdrawing -NO2 group at the C-7 position were found to decrease activity.[1] In contrast, a benzyl linker at C-3 was shown to increase activity.[1]

-

Substitutions with o,o-dimethoxyphenyl groups at the C-2 position can lead to a significant increase in potency.[1]

Aldose Reductase Inhibition

Quinoxalinone derivatives have been identified as potent inhibitors of aldose reductase, an enzyme implicated in diabetic complications.

| Compound ID | Scaffold | R1 (N-1) | R2 (C-3) | R3 (C-6) | IC50 (µM) | Reference |

| 15a | Quinoxalin-2(1H)-one | -CH2COOH | -phenethyl | NO2 | 0.143 | [3] |

Key SAR Insights for Aldose Reductase Inhibition:

-

An N1-acetate group is a key feature for significant inhibitory activity.[3]

-

A C3-phenethyl side chain and a C6-NO2 group play an important role in enhancing the activity and selectivity of these inhibitors.[3]

Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibition

ASK1 is a key mediator of cellular stress responses, and its inhibition is a promising strategy for various diseases.

| Compound ID | Scaffold | Substituents | IC50 (nM) | Reference |

| 26e | Quinoxaline | Dibromo substituted | 30.17 | [4] |

Key SAR Insights for ASK1 Inhibition:

-

Specific halogenation patterns, such as dibromo substitution , on the quinoxaline core can lead to potent ASK1 inhibition.[4]

α-Glucosidase and sPLA2 Inhibition

Certain quinoxalinone derivatives have shown dual inhibitory activity against α-glucosidase and secretory phospholipase A2 (sPLA2), enzymes relevant to type II diabetes.

| Compound ID | Scaffold | Target Enzyme | IC50 (µM) | Reference |

| 6a | Quinoxaline sulfonohydrazide | sPLA2 | 0.0475 | [5] |

| 6c | Quinoxaline sulfonohydrazide | α-glucosidase | 0.0953 | [5] |

Key SAR Insights for α-Glucosidase and sPLA2 Inhibition:

-

The sulfonohydrazide moiety is a critical pharmacophoric feature for the potent inhibition of both sPLA2 and α-glucosidase.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the SAR analysis, enabling researchers to replicate and build upon these findings.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/mL in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the quinoxalinone derivatives in culture medium. After the 24-hour incubation, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Formazan Solubilization: Incubate the plates for an additional 2-4 hours until a purple precipitate is visible. Then, add 100 µL of a detergent reagent (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Leave the plates at room temperature in the dark for 2 hours to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This model is widely used to assess the acute anti-inflammatory activity of compounds.

Protocol:

-

Animal Acclimatization: Acclimate male Wistar rats (150-200 g) for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.

-

Grouping and Treatment: Divide the rats into groups (n=6). The control group receives the vehicle, the standard group receives a reference anti-inflammatory drug (e.g., indomethacin, 10 mg/kg), and the test groups receive the quinoxalinone derivatives at different doses, typically administered orally or intraperitoneally.

-

Induction of Edema: One hour after treatment, inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[6][7]

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the treated group.

Aldose Reductase Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the activity of the aldose reductase enzyme.

Protocol:

-

Enzyme and Substrate Preparation: Prepare a solution of partially purified rat lens aldose reductase. The reaction mixture (total volume of 1.0 mL) should contain phosphate buffer (pH 6.2), NADPH, the substrate (e.g., DL-glyceraldehyde), and the enzyme solution.

-

Inhibitor Addition: Add the quinoxalinone derivative dissolved in a suitable solvent (e.g., DMSO) to the reaction mixture at various concentrations.

-

Reaction Initiation and Monitoring: Initiate the reaction by adding the substrate. Monitor the decrease in absorbance at 340 nm for 5 minutes at 37°C, which corresponds to the oxidation of NADPH.[8]

-

Data Analysis: The enzyme activity is determined by the rate of NADPH oxidation. The percentage of inhibition is calculated by comparing the rate of the reaction in the presence and absence of the inhibitor. The IC50 value is the concentration of the inhibitor that causes a 50% reduction in enzyme activity.

ASK1 Kinase Inhibition Assay

This assay determines the inhibitory effect of compounds on the kinase activity of ASK1.

Protocol:

-

Assay Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The luminescence signal is proportional to the amount of ADP, and therefore to the kinase activity.[9]

-

Reaction Setup: In a 384-well plate, add the ASK1 enzyme, the substrate (e.g., a generic kinase substrate), ATP, and the test quinoxalinone derivative at various concentrations.[9]

-

Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.[9]

-

ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[9]

-

Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[9]

-

Luminescence Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: The IC50 value is determined by plotting the luminescence signal against the inhibitor concentration.

Signaling Pathways and Mechanisms of Action

Quinoxalinone derivatives exert their biological effects by modulating various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways targeted by these compounds.

Inhibition of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in cancer cells, promoting proliferation and survival.[3][10] Small molecule inhibitors can block this pathway at various points.[1][11][12]

Caption: Inhibition of the STAT3 signaling pathway by quinoxalinone derivatives.

Induction of Apoptosis via ROS Generation and Caspase Activation

Many anticancer agents, including certain quinoxalinone derivatives, induce apoptosis (programmed cell death) in cancer cells. This process can be initiated by an increase in reactive oxygen species (ROS), leading to the activation of a cascade of caspases.[4][5][13][14][15]

Caption: Apoptosis induction by quinoxalinone derivatives via ROS and caspases.

Experimental Workflow for In Vitro Anticancer Screening